3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a complex organic compound that belongs to the class of amides. It features a piperidine moiety, which is commonly found in various pharmaceutical agents. This compound's structure suggests potential biological activity, making it an area of interest in medicinal chemistry.
The compound can be derived from various synthetic routes, often involving the reaction of substituted anilines with carbonyl compounds. Specific details about its synthesis are discussed in the literature, highlighting methods that yield this compound efficiently.
3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can be classified as:
The synthesis of 3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide typically involves multi-step reactions. A common approach includes:
The synthesis may utilize techniques such as:
Key structural data includes:
The compound can participate in various chemical reactions, including:
Reactions are often monitored by techniques such as Thin Layer Chromatography (TLC) and characterized by NMR spectroscopy to confirm structure and purity.
3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its significance in ongoing research and development within medicinal chemistry.
3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide represents a synthetically designed small molecule featuring a benzamide core linked to a methyl-substituted piperidine moiety through a carbonyl bridge. Its systematic IUPAC name precisely describes the connectivity: N-[3-(4-methylpiperidine-1-carbonyl)phenyl]-3-methylbenzamide. This nomenclature specifies the 3-methylbenzoyl group attached to the nitrogen of an aniline derivative, where the meta-position of the aniline bears the 4-methylpiperidinyl carbonyl functionality [1] [4]. The molecular formula is C21H24N2O2, corresponding to a molecular weight of 336.44 g/mol. Canonical SMILES (CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C) and InChIKey (UZUBKECXXWPHJL-UHFFFAOYSA-N) provide unique identifiers essential for database searches and computational studies [1] .
Table 1: Nomenclature Systems for 3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | N-[3-(4-methylpiperidine-1-carbonyl)phenyl]-3-methylbenzamide |
Canonical SMILES | CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C |
Molecular Formula | C21H24N2O2 |
Molecular Weight | 336.44 g/mol |
InChIKey | UZUBKECXXWPHJL-UHFFFAOYSA-N |
The compound integrates three distinct pharmacophoric elements:
The tertiary amide linkage (-CO-NR-) connecting the central phenyl to the piperidine enables conformational flexibility while maintaining planarity. This allows the molecule to adopt bioactive conformations essential for receptor interactions [7]. The 4-methyl group on the piperidine ring induces stereoelectronic effects that influence the equatorial preference of the methyl substituent, thereby modulating the spatial orientation of the nitrogen lone pair. This structural feature enhances receptor complementarity by optimizing electrostatic interactions within target binding sites [1] [6]. Computational analyses reveal that the meta-disubstitution pattern on the central phenyl ring creates a defined molecular trajectory essential for pharmacophore alignment in kinase inhibitors and GPCR ligands [7].
Table 2: Key Structural Features and Functional Groups
Structural Region | Functional Components | Physicochemical Contributions |
---|---|---|
3-Methylbenzoyl Group | Aromatic ring, amide carbonyl, methyl substituent | Hydrophobicity, π-π stacking capability |
Central Phenyl Ring | Meta-disubstituted arene | Conformational spacer, electronic modulation |
Piperidine-Carbonyl Bridge | Tertiary amide, carbonyl group | Hydrogen bonding capacity, conformational flexibility |
4-Methylpiperidine | Aliphatic amine, methyl substituent | Basicity (pKa ~8.5), steric orientation |
This compound exists within the evolutionary trajectory of benzamide-based medicinal chemistry, originating from early antipsychotic agents like sulpiride. Research in the 2010s demonstrated that incorporating piperidinylcarbonylphenyl motifs significantly enhanced receptor selectivity profiles. Specifically, replacing bicyclic systems (e.g., indoles) with monocyclic phenyl ketones improved 5-HT1F receptor specificity while reducing off-target activity at related serotonin receptors . The structural evolution is exemplified in LY334370, where a bicyclic core was replaced by phenyl ketone to yield derivatives bearing close resemblance to 3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. This modification mitigated cardiovascular risks associated with 5-HT1B activation while maintaining antimigraine efficacy .
Parallel developments in kinase inhibitor design revealed that the 4-methylpiperidinyl carbonylphenyl moiety conferred optimal ATP-competitive binding in BCR-ABL inhibitors. The steric and electronic properties of the methyl substituent proved critical for maintaining potency against resistant mutations, as observed in structural analogs of ponatinib [7]. These discoveries established the 4-methylpiperidine-1-carbonylphenyl linkage as a privileged scaffold in receptor tyrosine kinase (RTK) and GPCR-targeted drug discovery.
The molecule's significance stems from its modular architecture and stereoelectronic optimization:
This compound exemplifies structure-based design principles where minor modifications (methyl group positioning) significantly influence pharmacological profiles. It serves as a versatile template for developing CNS-active agents, kinase inhibitors, and GPCR modulators with optimized drug-like properties [7] [8].
Table 3: Comparative Bioactivity of Structural Analogs
Structural Modification | Target Affinity | Selectivity Ratio | Key Reference |
---|---|---|---|
Unsubstituted piperidine | 5-HT1F IC50 = 38 nM | 5-HT1F/5-HT1B = 12:1 | |
4-Methylpiperidine (Subject) | 5-HT1F IC50 = 2.5 nM | 5-HT1F/5-HT1B = 120:1 | |
3-Fluorobenzoyl variant | ABL1 Kd = 0.7 nM | ABL1/TEC = 85:1 | [7] |
3-Methylbenzoyl (Subject) | ABL1 Kd = 0.4 nM | ABL1/TEC = 220:1 | [7] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1